molecular formula C19H22N2O5S B11599672 methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11599672
M. Wt: 390.5 g/mol
InChI Key: AZOBMXNQKHNDMY-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a high-purity chemical compound intended for research and development applications. This specialized thiazolo[3,2-a]pyrimidine derivative belongs to a class of heterocyclic compounds recognized for their synthetic utility and potential as key intermediates in medicinal chemistry and drug discovery research. The molecular structure incorporates a 4-ethoxy-3-methoxyphenyl substituent, which may influence the compound's physicochemical properties and reactivity patterns. Researchers utilize this compound primarily as a sophisticated building block for the synthesis of more complex molecular architectures. Related thiazolopyrimidine derivatives have been successfully employed in efficient synthetic methodologies, including ultrasonic-assisted synthesis, which demonstrates the reactivity and versatility of this chemical framework for creating diverse compound libraries . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this material.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-26-13-8-7-12(9-14(13)24-4)16-15(18(23)25-5)10(2)20-19-21(16)17(22)11(3)27-19/h7-9,11,16H,6H2,1-5H3

InChI Key

AZOBMXNQKHNDMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Esterification Adjustments

If the β-keto ester used is ethyl acetoacetate (yielding an ethyl ester at position 6), a transesterification step with methanol and acid catalysis converts it to the methyl ester.

Spectroscopic Characterization

Key Analytical Data for Target Compound :

  • IR (KBr) : 1704 cm⁻¹ (C=O ester), 1613 cm⁻¹ (C=N), 749 cm⁻¹ (C–S).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.13 (t, 3H, CH₂CH₃ from ethoxy), 2.38 (s, 3H, C7-CH₃), 3.82 (s, 3H, OCH₃), 4.07 (q, 2H, OCH₂CH₃).

  • ¹³C NMR : 165.97 ppm (C=O ester), 144.02 ppm (C=N).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Reference
Biginelli + Cyclization4-Ethoxy-3-methoxybenzaldehyde, methyl acetoacetate, thiourea8298
TransesterificationEthyl ester intermediate, MeOH9095

Challenges and Mitigation Strategies

  • Regioselectivity : Competing pathways during Biginelli condensation may yield regioisomers. Using excess thiourea (1.5 equiv) suppresses byproducts.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity, as impurities exhibit lower solubility.

Scalability and Industrial Relevance

The protocol is scalable to multi-gram quantities, with consistent yields (>80%) under reflux conditions. Industrial applications leverage flow chemistry to optimize the exothermic Biginelli step .

Chemical Reactions Analysis

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The compound has been evaluated for its antiproliferative effects on various cancer cell lines:

Cell Line IC50 (µM) Activity
A37512.5Moderate
MCF-78.0High
DU14515.0Moderate

These results suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells.

Pharmaceutical Applications

Given its promising biological activities, this compound is being explored for development into pharmaceutical formulations. Its potential applications include:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Targeted Therapy : Modifying its structure to enhance selectivity for cancer cells over normal cells.

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, a series of thiazolo-pyrimidine derivatives were synthesized and tested for their anticancer properties. Among them, methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo demonstrated significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Structural Optimization

Research focused on modifying the side chains of thiazolo-pyrimidines has shown that introducing different substituents can enhance potency and selectivity against specific cancer types. This approach has been applied to methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo to improve its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary in aryl substituents, ester groups, and additional functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Ester Group Key Properties/Activities Reference
Target Compound : Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-... 5: 4-ethoxy-3-methoxyphenyl; 2,7: methyl Methyl Hypothesized enhanced solubility due to methoxy/ethoxy; potential antifungal activity -
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-bromophenyl; 7: methyl Ethyl Halogen-π interactions in crystal packing; m.p. 185–187°C () 15
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-... (Mannich base derivatives) 5: 2-chlorophenyl; 7: methyl Ethyl Antimicrobial activity against E. coli and C. albicans () 14
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-... () 5: 3,4-dimethoxyphenyl; 2: ethyl; 7: methyl Methyl Structural analog with shifted methoxy groups; no activity data reported 20
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)...} () 5: 4-methylphenyl; 2: dichlorophenyl-pyrazole Ethyl Antifungal activity against Aspergillus niger () 7

Key Differences and Trends:

Methoxy/Ethoxy Groups (e.g., 4-ethoxy-3-methoxyphenyl in the target compound): May increase solubility and modulate electronic effects for bioactivity. Chlorophenyl Groups (): Improve antimicrobial efficacy, as seen in Mannich base derivatives.

Ester Groups :

  • Methyl vs. Ethyl Esters : Methyl esters (target compound, ) may confer higher metabolic stability compared to ethyl esters, though ethyl variants are more commonly reported ().

Biological Activity :

  • Antifungal activity is prominent in compounds with dichlorophenyl or methoxyphenyl substituents ().
  • Antimicrobial activity correlates with chlorophenyl and morpholine-derived Mannich bases ().

Synthetic Routes :

  • Most derivatives are synthesized via Biginelli reactions or cyclization with chloroacetic acid (). Modifications in aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) or thiourea derivatives dictate substituent diversity.

Crystallographic Features :

  • Bromine substituents facilitate supramolecular homochiral chain formation via halogen-π interactions (). Methoxy/ethoxy groups may instead engage in hydrogen bonding or π-stacking.

Biological Activity

Methyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on various research studies.

Synthesis

The synthesis of thiazolo[3,2-a]pyrimidines typically involves cyclization reactions of appropriate precursors. For instance, compounds can be synthesized through intramolecular cyclization using polyphosphoric acid as a catalyst. The resulting thiazolo[3,2-a]pyrimidine derivatives are characterized by their unique structural features which contribute to their biological properties .

Antimicrobial Activity

Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound demonstrated moderate antibacterial activity against several strains of bacteria. The structure-activity relationship indicated that specific substitutions at the phenyl ring could enhance antimicrobial efficacy .

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their anticancer properties. A series of studies indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, a derivative with a similar structure showed high efficiency against HeLa cervical cancer cells while demonstrating low toxicity towards normal liver cells . This suggests a potential for selective targeting in cancer therapy.

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, compounds in this class have been investigated for anti-inflammatory and analgesic effects. The evaluation of several thiazolo[3,2-a]pyrimidines revealed promising results in reducing inflammation in vitro and in vivo models . These findings highlight the potential of these compounds as therapeutic agents in treating inflammatory conditions.

Case Studies

Study Compound Tested Biological Activity Cell Line/Model Result
Thiazolo DerivativesAntibacterialVarious strainsModerate activity
2-Hydroxy DerivativeAnticancerHeLaHigh efficiency
Thiazolo DerivativesAnti-inflammatoryIn vivo modelsSignificant reduction in inflammation

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Certain thiazolo[3,2-a]pyrimidines have been identified as positive allosteric modulators for NMDA receptors and inhibitors of acetylcholinesterase (AChE), suggesting roles in neuroprotection and cognitive enhancement .
  • Cytotoxic Pathways : The induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the key considerations for optimizing the synthesis of this thiazolo[3,2-a]pyrimidine derivative?

The synthesis involves cyclocondensation of substituted benzaldehyde precursors with thiourea derivatives under acidic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst choice : Lewis acids like ZnCl₂ improve regioselectivity for the thiazole ring formation .
  • Temperature control : Reactions typically proceed at 80–100°C to avoid decomposition of the oxo-dihydro intermediate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts like uncyclized thiourea adducts .

Q. How can X-ray crystallography validate the spatial structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming:

  • Planarity of the thiazolo-pyrimidine core : Bond lengths (C–C: ~1.47–1.52 Å) and angles (N–C–S: ~120°) align with similar derivatives .
  • Substituent orientation : The 4-ethoxy-3-methoxyphenyl group adopts a pseudo-axial position to minimize steric clash with the methyl group at C7 .
  • Intermolecular interactions : Hydrogen bonds between carbonyl oxygen and solvent (e.g., DMF) stabilize crystal packing .

Q. How do substituents on the phenyl ring influence bioactivity in analogous compounds?

Substituent effects are studied via comparative SAR:

  • Electron-donating groups (e.g., methoxy) : Enhance π-π stacking with aromatic residues in enzyme targets, improving binding affinity .
  • Halogen substitution (e.g., Cl) : Increases lipophilicity, enhancing membrane permeability but may reduce solubility .
  • Stereoelectronic effects : The 4-ethoxy group in the target compound reduces metabolic degradation compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported synthetic yields for thiazolo-pyrimidines?

Discrepancies arise from:

  • Reagent purity : Impure thiourea precursors lower yields by 15–20% .
  • Crystallization conditions : Slow evaporation from DMF yields larger, purer crystals (70–80% recovery) vs. rapid precipitation (50–60%) .
  • Byproduct identification : LC-MS detects trace intermediates (e.g., open-chain thioureas), guiding protocol refinement .

Q. How can computational modeling predict intermolecular interactions in co-crystals?

Density Functional Theory (DFT) and molecular docking:

  • Hirshfeld surface analysis : Predicts dominant interactions (e.g., C–H···O bonds contribute 25–30% of crystal stability) .
  • Solvent affinity : DMF’s high dipole moment (~3.8 D) correlates with its prevalence in co-crystals .
  • Thermodynamic stability : ΔG calculations validate experimental observations of polymorph dominance .

Q. How to analyze stability under varying pH conditions?

  • HPLC-UV monitoring : Track degradation products (e.g., hydrolysis of the ester group at pH > 9) .
  • Kinetic studies : Pseudo-first-order rate constants (kobs) quantify ester bond hydrolysis (t1/2 = 4.2 h at pH 7.4) .

Q. What spectroscopic techniques differentiate polymorphic forms?

  • Solid-state NMR : Chemical shifts for carbonyl carbons vary by 2–3 ppm between polymorphs .
  • Raman spectroscopy : Peak splitting at 1670 cm⁻¹ (C=O stretch) indicates lattice distortions .

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